(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
Overview
Description
(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by a phenyl group, a p-tolyl group, and a hydroxymethyl group attached to the pyrazole ring. It has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the condensation of hydrazines with 1,3-diketones, followed by cyclization and subsequent functionalization. One common method involves the reaction of phenylhydrazine with p-tolualdehyde to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Alcohol or amine derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antileishmanial, and antimalarial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme pteridine reductase 1 (PTR1), which is essential for the survival of the Leishmania parasite. The compound binds to the active site of the enzyme, preventing the reduction of pteridine substrates and disrupting the parasite’s folate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol
- 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea
- 1,3-Diphenyl-1H-pyrazol-4-yl derivatives
Uniqueness
(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-11,20H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUYEUZHDZKNKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322202 | |
Record name | [3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36640-66-1 | |
Record name | [3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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